3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

δ‑opioid receptor radioligand binding SAR study

3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941928-17-2) is a spirocyclic sulfonamide that belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype. This compound class was recently identified as a novel δ‑opioid receptor (DOR)-selective agonist scaffold through high-throughput screening of a GPCR‑focused chemical library.

Molecular Formula C13H16N4O4S
Molecular Weight 324.36
CAS No. 941928-17-2
Cat. No. B2727477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS941928-17-2
Molecular FormulaC13H16N4O4S
Molecular Weight324.36
Structural Identifiers
SMILESCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CN=CC=C3)NC1=O
InChIInChI=1S/C13H16N4O4S/c1-16-11(18)13(15-12(16)19)4-7-17(8-5-13)22(20,21)10-3-2-6-14-9-10/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,19)
InChIKeyUWGMZSZELPHXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS 941928-17-2 – Procurement-Ready Chemical Profile


3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941928-17-2) is a spirocyclic sulfonamide that belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype. This compound class was recently identified as a novel δ‑opioid receptor (DOR)-selective agonist scaffold through high-throughput screening of a GPCR‑focused chemical library [1]. The core scaffold distinguishes itself from the classic diarylmethylpiperazine‑based DOR agonists (e.g., SNC80) that have historically dominated clinical development [1]. The compound carries a methyl group at the N‑3 position and a pyridin‑3‑ylsulfonyl substituent at the N‑8 position, providing a structurally modular framework for structure‑activity relationship (SAR) studies [2].

Why 3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by In‑Class Analogs


Substitution within the 1,3,8‑triazaspiro[4.5]decane-2,4‑dione series is not trivial because small changes in the sulfonyl substituent profoundly alter DOR binding affinity, functional potency, and β‑arrestin‑2 recruitment efficacy [1]. In the primary screening dataset, the three hit compounds—sharing the same core but differing only in the N‑8 sulfonyl group—exhibited a 2.7‑fold range in DOR Ki (52–138 nM), a 3.6‑fold range in cAMP IC₅₀ (29–103 nM), and a 3.7‑fold range in β‑arrestin‑2 EC₅₀ (167–623 nM) [1]. These differences mean that generic replacement with an uncharacterized analog risks selecting a compound with suboptimal on‑target potency, altered G‑protein‑vs‑arrestin bias, or diminished selectivity over the μ‑opioid receptor (MOR) [1]. The pyridin‑3‑ylsulfonyl variant therefore occupies a specific position in the SAR landscape that cannot be assumed to be interchangeable with a chlorophenyl, trifluoromethylphenyl, or naphthyl analog without direct comparative data.

Head‑to‑Head Quantitative Differentiation of 3‑Methyl‑8‑(pyridin‑3‑ylsulfonyl)‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione


DOR Binding Affinity vs. Closest Triazaspiro Analogs (Compound‑1 and Compound‑3)

In a direct head‑to‑head comparison within the same study, 3‑methyl‑8‑(pyridin‑3‑ylsulfonyl)‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione (reported as Compound‑2 in the primary reference) exhibited a DOR binding affinity (pKi) of 7.0 ± 0.1 (Ki = 92 nM). This places it between Compound‑1 (pKi = 7.3 ± 0.1, Ki = 52 nM) and Compound‑3 (pKi = 6.9 ± 0.1, Ki = 138 nM) [1]. The 1.8‑fold higher affinity of Compound‑1 over the pyridin‑3‑ylsulfonyl analog is offset by the latter’s more balanced downstream signaling profile (see below).

δ‑opioid receptor radioligand binding SAR study

DOR cAMP Inhibition Potency Relative to Compound‑1 and Compound‑3

In the forskolin‑stimulated cAMP inhibition assay (a direct measure of Gαᵢ‑coupled signaling), the pyridin‑3‑ylsulfonyl analog (Compound‑2) displayed an IC₅₀ of 103 nM (pIC₅₀ = 7.0 ± 0.1), which is significantly weaker than Compound‑1 (IC₅₀ = 29 nM, a 3.6‑fold difference) but equipotent to Compound‑3 (IC₅₀ = 93 nM) [1]. This profile demonstrates that the pyridin‑3‑ylsulfonyl group supports robust G‑protein pathway activation while maintaining a meaningful separation from the maximally potent compound in the series.

cAMP assay G‑protein signaling functional potency

β‑Arrestin‑2 Recruitment Efficacy – Differentiation from the SNC80 Chemotype

All three triazaspiro‑dione analogs, including the pyridin‑3‑ylsulfonyl variant, exhibited low β‑arrestin‑2 recruitment efficacy (56 ± 4.0% of Leu⁵‑enkephalin) compared with the classical SNC80 chemotype, which acts as a full β‑arrestin recruiter [1][2]. Compound‑2’s β‑arrestin‑2 EC₅₀ of 321 nM is approximately 1.9‑fold weaker than Compound‑1 (EC₅₀ = 167 nM) and 1.9‑fold stronger than Compound‑3 (EC₅₀ = 623 nM). The low intrinsic efficacy for β‑arrestin recruitment is a hallmark of this chemotype and contrasts sharply with SNC80, which has been associated with seizure induction and rapid tolerance in preclinical models [2].

β‑arrestin recruitment biased signaling adverse effect liability

Selectivity over the μ‑Opioid Receptor (MOR) – Cross‑Receptor Comparison

Selectivity over the μ‑opioid receptor (MOR) is critical for avoiding respiratory depression and abuse liability. In the MOR‑binding assay, Compound‑2 exhibited a MOR Ki of 251 nM (pKi = 6.6 ± 0.1), yielding a DOR/MOR selectivity ratio of 2.7‑fold based on Ki values [1]. This compares favorably with Compound‑3, which showed essentially no selectivity (MOR Ki = 100 nM, DOR/MOR ratio = 0.7‑fold), while Compound‑1 displayed the highest selectivity (MOR Ki = 501 nM, DOR/MOR ratio = 9.6‑fold) [1]. The pyridin‑3‑ylsulfonyl compound thus occupies an intermediate selectivity position that may be desirable for studies requiring some DOR preference without complete MOR exclusion.

opioid receptor selectivity MOR binding off‑target profiling

Off‑Target GPCR Profiling – Chemotype‑Level Selectivity vs. 167 GPCRs

The lead triazaspiro‑dione compound (Compound‑1) was profiled against a panel of 167 non‑opioid GPCRs in the gpcrMAX assay and showed negligible off‑target activity, confirming chemotype‑level DOR selectivity [1]. While the pyridin‑3‑ylsulfonyl analog (Compound‑2) was not individually profiled in the full panel, it shares the core scaffold and the same orthosteric binding pose predicted by molecular docking and molecular dynamics simulations [1][2]. This class‑level selectivity profile distinguishes the entire triazaspiro‑dione series from older DOR agonist chemotypes that frequently cross‑react with serotonin, dopamine, or adrenergic receptors.

GPCR selectivity off‑target screen gpcrMAX panel

G‑Protein Bias Factor – Signaling Pathway Preference Relative to Compound‑1

Using the operational model of agonism, bias factors were calculated for the three triazaspiro‑dione hits relative to Leu⁵‑enkephalin as the reference agonist [1]. Compound‑2 exhibited a bias factor of 1.5, indicating a slight preference for G‑protein signaling over β‑arrestin‑2 recruitment. This is positioned between Compound‑1 (bias factor = 1.6) and Compound‑3 (bias factor = 1.1) [1]. All three compounds are minimally biased compared with the strongly G‑protein‑biased DOR agonists (e.g., KNT‑127), yet they are clearly distinct from the arrestin‑biased SNC80 class.

biased agonism operational model bias factor

Optimal Use Cases for 3‑Methyl‑8‑(pyridin‑3‑ylsulfonyl)‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione in Scientific Research


DOR‑Selective Probe for In‑Vitro Mechanistic Studies of G‑Protein‑Coupled Signaling

With a DOR cAMP IC₅₀ of 103 nM and low β‑arrestin‑2 recruitment efficacy (56%), this compound is well suited as a pharmacological probe in cell‑based assays investigating Gαᵢ‑mediated signaling cascades downstream of DOR activation [1]. Its intermediate bias factor of 1.5 allows researchers to study DOR‑dependent cAMP modulation and ERK phosphorylation without the confounding pathway skewing introduced by strongly biased agonists. It serves as a valuable comparator to the G‑protein‑biased tool compound KNT‑127 or the arrestin‑biased SNC80 in studies of biased agonism [1].

Structure–Activity Relationship (SAR) Expansion Around the Triazaspiro‑dione Scaffold

The pyridin‑3‑ylsulfonyl substituent represents a specific point of chemical diversity within the triazaspiro‑dione chemotype [2]. Its intermediate pharmacological properties (Ki = 92 nM, MOR selectivity = 2.7‑fold, bias factor = 1.5) provide a baseline for systematic SAR studies exploring alternative N‑8 sulfonyl groups. Medicinal chemistry teams can use this compound as a reference point when synthesizing and testing new analogs with modified aryl‑sulfonyl substituents, facilitating the identification of derivatives with improved DOR affinity, enhanced MOR selectivity, or optimized signaling bias [1].

In‑Vivo DOR Pharmacology with Reduced Pro‑Convulsant Risk

The low β‑arrestin‑2 recruitment efficacy inherent to the triazaspiro‑dione chemotype is correlated with a lower propensity for seizure induction, a dose‑limiting adverse effect of first‑generation DOR agonists such as SNC80 [1][2]. While in‑vivo anticonvulsant or analgesic efficacy data are not yet available for Compound‑2 specifically, the closely related Compound‑1 demonstrated anti‑allodynic efficacy in the complete Freund’s adjuvant (CFA) model of inflammatory pain [1]. Researchers designing in‑vivo DOR‑agonist studies with a requirement for a wider therapeutic window should consider this compound as a starting point for lead optimization.

DOR–MOR Heterodimer and Polypharmacology Research

The compound’s modest DOR/MOR selectivity (2.7‑fold) makes it uniquely suited for experiments investigating DOR–MOR heterodimer pharmacology or the functional interplay between these two opioid receptor subtypes [1]. Unlike Compound‑1 (9.6‑fold DOR‑selective), which may insufficiently engage MOR at relevant concentrations, this pyridin‑3‑ylsulfonyl analog provides balanced dual‑receptor engagement. This property is valuable for studies of opioid receptor crosstalk, allosteric modulation within heterodimers, and the development of bifunctional opioid ligands [1].

Quote Request

Request a Quote for 3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.